molecular formula C9H12Cl2N2O2 B13492317 5,6,7,8-Tetrahydro-1,7-naphthyridine-2-carboxylicaciddihydrochloride

5,6,7,8-Tetrahydro-1,7-naphthyridine-2-carboxylicaciddihydrochloride

Cat. No.: B13492317
M. Wt: 251.11 g/mol
InChI Key: JKNKUXIAXNMUCO-UHFFFAOYSA-N
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Description

5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and is known for its significant biological and chemical properties. It has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride typically involves multi-step processes. One common method includes the catalytic reduction of 1,7-naphthyridine using palladium on charcoal in ethanol, which yields a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine . The desired product can be isolated and further reacted with appropriate reagents to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve scalable and cost-effective approaches. These methods may include modifications of existing synthetic routes to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can also be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride is unique due to its specific structural features and the ability to form stable dihydrochloride salts. This enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

Molecular Formula

C9H12Cl2N2O2

Molecular Weight

251.11 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H10N2O2.2ClH/c12-9(13)7-2-1-6-3-4-10-5-8(6)11-7;;/h1-2,10H,3-5H2,(H,12,13);2*1H

InChI Key

JKNKUXIAXNMUCO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC(=N2)C(=O)O.Cl.Cl

Origin of Product

United States

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